Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound is a heterocyclic molecule featuring a central 1,3-thiazole ring substituted with:
- A methyl group at position 3.
- A carboxylate ester (methyl ester) at position 2.
- A 2-methyl-1,3-benzothiazole-6-carbonylamino group at position 2.
The carbonylamino linker may enhance hydrogen-bonding interactions, influencing solubility and molecular recognition properties .
Properties
Molecular Formula |
C15H13N3O3S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O3S2/c1-7-12(14(20)21-3)17-15(22-7)18-13(19)9-4-5-10-11(6-9)23-8(2)16-10/h4-6H,1-3H3,(H,17,18,19) |
InChI Key |
SHJSFOMUGYWFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1,3-benzothiazole with appropriate thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and molecular properties of the target compound with analogs from the literature:
Key Observations:
- Molecular Weight: The target compound (356.42 g/mol) is intermediate in size compared to the thiadiazole-containing analog (369.40 g/mol) and the pyrazole derivative (302.35 g/mol).
- Functional Groups: The target’s amide linker and dual heterocycles (thiazole + benzothiazole) may enhance rigidity and π-π stacking compared to the thiadiazole and pyrazole analogs.
- Hydrogen Bonding: The carbonylamino group in the target compound provides hydrogen-bond donors/acceptors, similar to the carbamoyl group in the thiadiazole analog . This contrasts with the pyrazole derivative, which lacks an amide bond.
Crystallographic and Computational Insights
- Crystallography: Tools like SHELX and ORTEP (used in structural determination of similar compounds ) suggest that the target compound’s crystal packing may involve hydrogen bonds (N–H⋯O/S) and π-π interactions between benzothiazole and thiazole rings.
- Graph Set Analysis: Etter’s methodology (as applied in ) predicts that the amide and ester groups in the target compound could form R2<sup>2</sup>(8) hydrogen-bonding motifs, stabilizing the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
